

Preliminary Biological Activity of Dihydromyricetin (Ampelanol): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ampelanol
Cat. No.:	B15600758

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the preliminary biological activities of Dihydromyricetin (DHM), a natural flavonoid compound. While the term "**Ampelanol**" was specified, the predominant name in scientific literature for this molecule is Dihydromyricetin, also known as Ampelopsin.^{[1][2]} DHM is a dihydroflavonol primarily extracted from the plant *Ampelopsis grossedentata* and has attracted significant research interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.^{[1][3][4]} This document synthesizes preclinical data, details the experimental methodologies used to assess its activity, and illustrates its modulation of key cellular signaling pathways.

Quantitative Biological Activity of Dihydromyricetin (DHM)

The biological efficacy of DHM has been quantified in numerous in vitro studies. The following tables summarize key inhibitory and effective concentrations across various assays.

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin

Assay Type	Radical/Species	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	DPPH	3.24 - 22.6	[3]
ABTS Radical Scavenging	ABTS	3.1 - 5.32	[3]
Hydrogen Peroxide Scavenging	H ₂ O ₂	7.95	[3]
Superoxide Radical Scavenging	O ₂ ⁻	7.79	[3]

IC50 (Half-maximal Inhibitory Concentration) represents the concentration of DHM required to scavenge 50% of the free radicals.

Table 2: In Vitro Anticancer Activity of Dihydromyricetin

Cell Line	Cancer Type	Assay	IC50 Value (µM)	Exposure Time	Reference
MCF-7	Breast Cancer	MTT	~60	24h	
MDA-MB-231	Breast Cancer	MTT	~60	24h	
786-O	Renal Cell Carcinoma	MTT	25 - 100 (Dose-dependent suppression)	Not Specified	[5]

IC50 (Half-maximal Inhibitory Concentration) represents the concentration of DHM required to inhibit the viability of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for assays commonly used to evaluate the biological activity of DHM.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[\[6\]](#)

Principle: DPPH is a stable free radical with a deep purple color and an absorption maximum around 517 nm.[\[7\]](#) When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to a light yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[\[6\]](#)

Methodology:

- **Reagent Preparation:** Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[\[7\]](#)
- **Sample Preparation:** Prepare a series of dilutions of DHM in the same solvent.
- **Reaction Mixture:** In a test tube or a 96-well microplate, mix a specific volume of the DHM solution with a fixed volume of the DPPH solution. A control sample containing only the solvent and the DPPH solution is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[\[7\]](#)
- **Absorbance Measurement:** After incubation, the absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH (approximately 517 nm).[\[7\]](#)
- **Calculation of Scavenging Activity:** The percentage of DPPH radical scavenging activity is calculated using the following formula:

- % Inhibition = $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
- IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of DHM.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

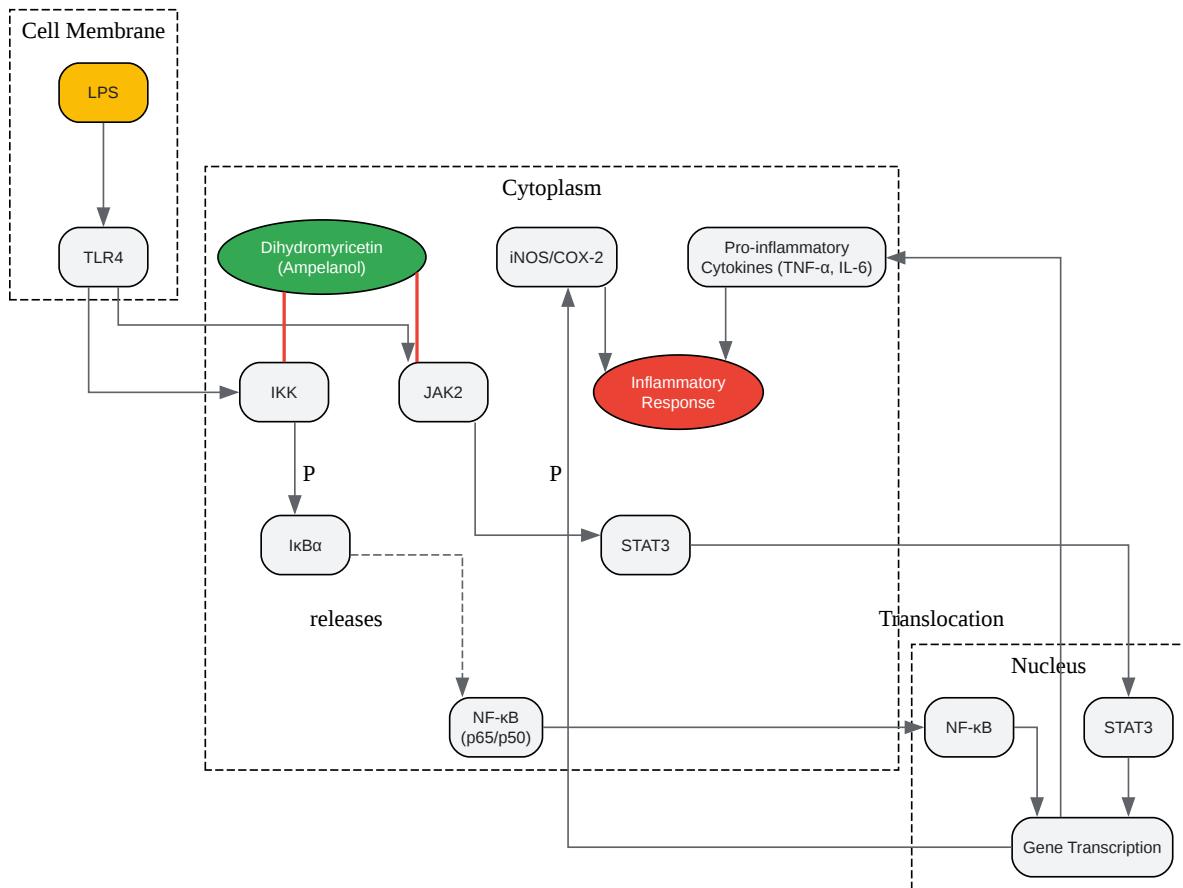
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting purple solution is measured.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and incubate overnight to allow for cell attachment.[8]
- **Compound Treatment:** Treat the cells with various concentrations of DHM and incubate for a specific period (e.g., 24, 48, or 72 hours).[8][9] Include untreated cells as a control.
- **MTT Addition:** After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS, diluted in culture medium to a final concentration of 0.5 mg/mL) to each well.[8]
- **Incubation:** Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]
- **Solubilization:** Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8]
- **Absorbance Measurement:** Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using

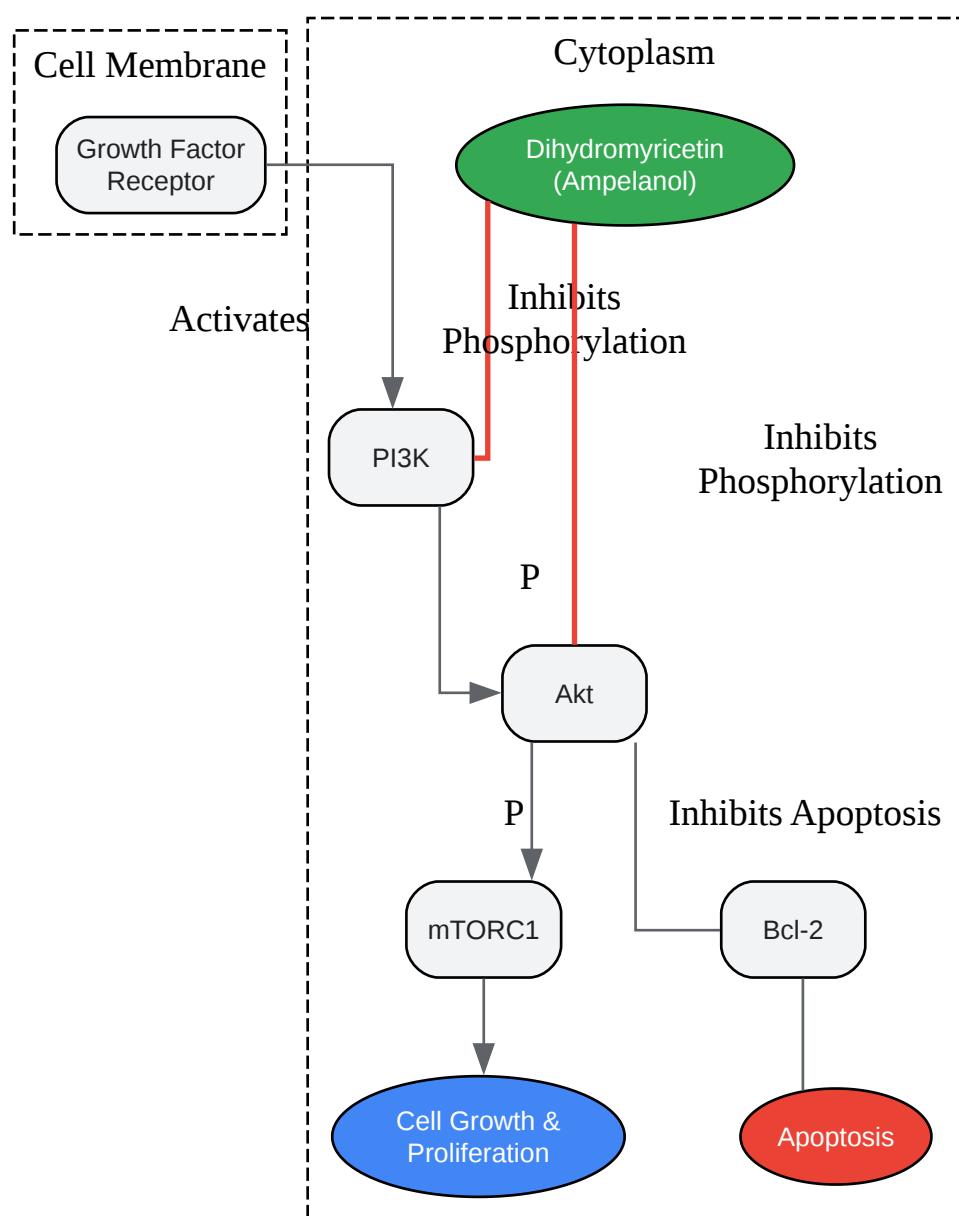
a microplate reader.

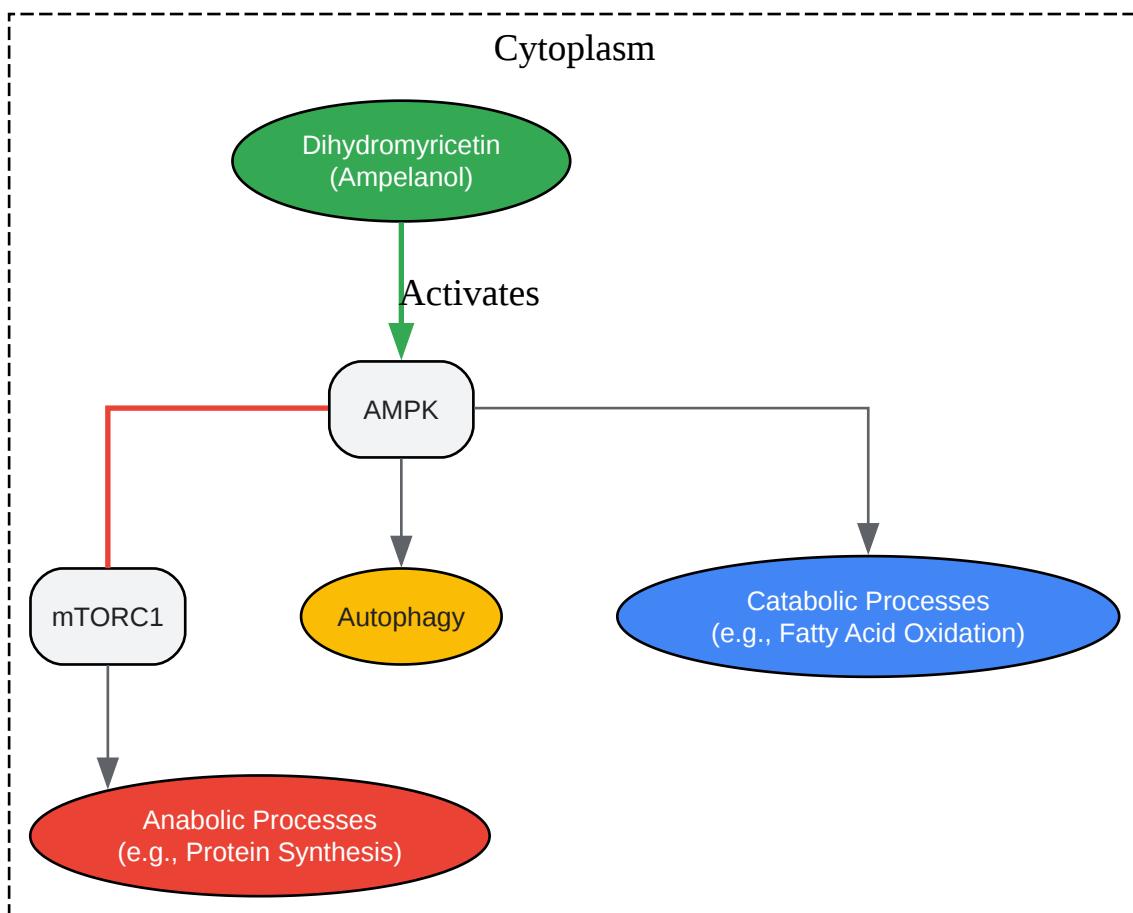

- Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways Modulated by Dihydromyricetin (DHM)

DHM exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Signaling: Inhibition of NF-κB and JAK2/STAT3 Pathways


DHM has been shown to attenuate inflammatory responses by inhibiting the activation of critical pro-inflammatory pathways. It suppresses the nuclear translocation of NF-κB and reduces the phosphorylation of JAK2 and STAT3, leading to a decrease in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]


[Click to download full resolution via product page](#)

DHM's anti-inflammatory mechanism via NF- κ B and JAK/STAT inhibition.

Pro-survival and Growth Regulation: Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancer types, this pathway is overactive. DHM has been shown to inhibit the phosphorylation of key components like PI3K and Akt, leading to the downregulation of this pro-survival pathway.^{[5][13]} This inhibition contributes to DHM's anticancer effects by suppressing proliferation and inducing apoptosis.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ampelopsin - Wikipedia en.wikipedia.org
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC pmc.ncbi.nlm.nih.gov

- 4. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampelopsin Inhibits Cell Viability and Metastasis in Renal Cell Carcinoma by Negatively Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Biological Activity of Dihydromyricetin (Ampelanol): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600758#preliminary-biological-activity-of-ampelanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com